2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)-
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Overview
Description
2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- is an organic compound with a complex structure It is a derivative of butenamide, characterized by the presence of a phenyl group and a specific (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- typically involves the reaction of tiglic acid with isopropylamine. The process can be summarized as follows:
Starting Materials: Tiglic acid and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired (Z)-configuration.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods include:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butenamides with different functional groups.
Scientific Research Applications
2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Butenamide, 2-methyl-N-(1-methylethyl)-, (E)-: A similar compound with a different configuration.
Benzamide Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2-Butenamide, 2-methyl-N-(1-methylethyl)-3-phenyl-, (Z)- is unique due to its specific (Z)-configuration and the presence of a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
56604-98-9 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-10(2)15-14(16)12(4)11(3)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,15,16)/b12-11- |
InChI Key |
KVLQSJWHJRGPQB-QXMHVHEDSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=C(/C)\C1=CC=CC=C1)/C |
Canonical SMILES |
CC(C)NC(=O)C(=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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